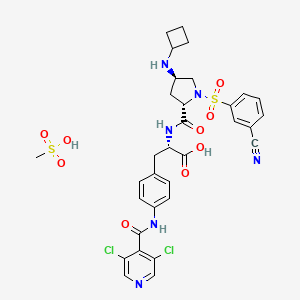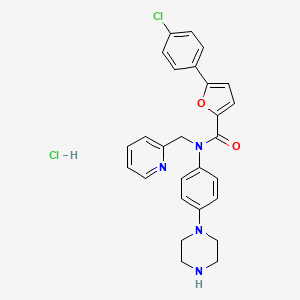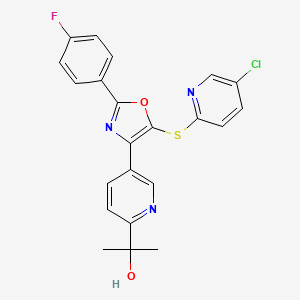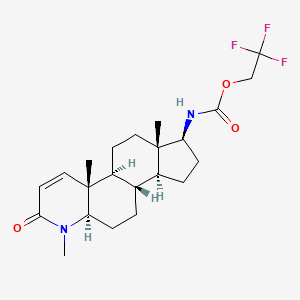
ML367
Descripción general
Descripción
ML367 is a potent inhibitor of ATPase family AAA domain-containing protein 5 (ATAD5) stabilization. It acts as a probe molecule with low micromolar inhibitory activity. This compound blocks DNA repair pathways and suppresses general DNA damage responses, including phosphorylation of RPA32 and CHK1 in response to ultraviolet irradiation .
Aplicaciones Científicas De Investigación
ML367 has several scientific research applications, including:
Chemistry: Used as a probe molecule to study DNA repair pathways and the role of ATAD5 in these processes.
Biology: Investigated for its effects on cellular responses to DNA damage and its potential to block DNA repair pathways.
Medicine: Explored for its potential therapeutic applications in cancer treatment by inhibiting DNA repair mechanisms in cancer cells.
Industry: Utilized in the development of new chemical probes and inhibitors for research and drug discovery
Mecanismo De Acción
ML367 exerts its effects by inhibiting the stabilization of ATPase family AAA domain-containing protein 5 (ATAD5). This inhibition blocks DNA repair pathways and suppresses general DNA damage responses, including phosphorylation of RPA32 and CHK1 in response to ultraviolet irradiation. The molecular targets and pathways involved include the DNA damage response pathway and the stabilization of ATAD5 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ML367 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and specific reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving fluorinated aromatic compounds and nitrogen-containing heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not widely published. Typically, such compounds are produced in specialized chemical manufacturing facilities under controlled conditions to ensure high purity and yield. The production process involves scaling up the laboratory synthesis to an industrial scale, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations .
Análisis De Reacciones Químicas
Types of Reactions
ML367 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .
Comparación Con Compuestos Similares
Similar Compounds
CDD-1102 Hydrochloride: Another inhibitor of ATPase family AAA domain-containing proteins.
FT001: A compound with similar inhibitory activity against DNA repair pathways.
ZL0590: An inhibitor with comparable effects on DNA damage responses
Uniqueness
ML367 is unique in its specific inhibition of ATAD5 stabilization and its low micromolar inhibitory activity. This makes it a valuable tool for studying DNA repair pathways and developing potential therapeutic applications .
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-2-pyridin-4-ylquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N4/c20-15-6-5-13(11-16(15)21)23-19-14-3-1-2-4-17(14)24-18(25-19)12-7-9-22-10-8-12/h1-11H,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPYNNJXARHGAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)NC4=CC(=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological target of ML367?
A: The research indicates that this compound is an inhibitor of ATAD5 stabilization []. This suggests that this compound likely interacts with ATAD5, either directly or indirectly, to prevent its stabilization and potentially disrupt its function within the cell.
Q2: What is the synthetic route for this compound?
A: The provided abstract mentions that the synthesis of this compound involves a two-step process []. Unfortunately, the specific details of the synthetic route, including reagents and reaction conditions, are not provided in the abstracts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide](/img/structure/B609078.png)




![3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid](/img/structure/B609086.png)



![(2S)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol](/img/structure/B609095.png)